2-(3-Chloro-5-fluorophenyl)propanoic acid 2-(3-Chloro-5-fluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17354632
InChI: InChI=1S/C9H8ClFO2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol

2-(3-Chloro-5-fluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC17354632

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloro-5-fluorophenyl)propanoic acid -

Specification

Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
IUPAC Name 2-(3-chloro-5-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H8ClFO2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13)
Standard InChI Key KRIRNFANWJIQFF-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=CC(=C1)Cl)F)C(=O)O

Introduction

Chemical Identity and Structural Features

The IUPAC name for this compound is 2-(3-chloro-5-fluorophenyl)propanoic acid, with the molecular formula C9H8ClFO2\text{C}_9\text{H}_8\text{ClF}\text{O}_2 and a molecular weight of 214.61 g/mol. The phenyl ring is substituted at the 3- and 5-positions with chlorine and fluorine, respectively, creating a meta-dihalogenated aromatic system. The propanoic acid group is attached to the phenyl ring’s carbon-2 position, resulting in a planar configuration that enhances intermolecular interactions.

Table 1: Fundamental Physicochemical Properties

PropertyValue/Description
Molecular FormulaC9H8ClFO2\text{C}_9\text{H}_8\text{ClF}\text{O}_2
Molecular Weight214.61 g/mol
Melting Point142–145°C (predicted)
SolubilitySlightly soluble in water; soluble in DMSO, ethanol
pKa (Carboxylic Acid)~2.8–3.2

The electron-withdrawing nature of chlorine (σmeta=0.37\sigma_{\text{meta}} = 0.37) and fluorine (σmeta=0.34\sigma_{\text{meta}} = 0.34) reduces the electron density of the phenyl ring, increasing the acidity of the carboxylic acid group compared to unsubstituted propanoic acids.

Synthetic Methodologies

Friedel-Crafts Alkylation

A common synthesis route involves Friedel-Crafts alkylation of 3-chloro-5-fluorobenzene with propanoic acid derivatives. For example, reaction with acryloyl chloride in the presence of AlCl3\text{AlCl}_3 yields 2-(3-chloro-5-fluorophenyl)propanoyl chloride, which is hydrolyzed to the carboxylic acid:

C6H3ClF+CH2=CHCOClAlCl3C6H3ClFCH2COClH2OC6H3ClFCH2COOH\text{C}_6\text{H}_3\text{ClF} + \text{CH}_2=\text{CHCOCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3\text{ClF}-\text{CH}_2\text{COCl} \xrightarrow{\text{H}_2\text{O}} \text{C}_6\text{H}_3\text{ClF}-\text{CH}_2\text{COOH}

This method achieves moderate yields (45–60%) but requires strict control of reaction temperature (0–5°C) to minimize side reactions.

Asymmetric Synthesis

Enantioselective routes employ chiral auxiliaries or catalysts. For instance, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) separates racemic mixtures into (R)- and (S)-enantiomers, critical for pharmaceutical applications .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Reagents/Conditions
Friedel-Crafts Alkylation5592AlCl3\text{AlCl}_3, 0–5°C
Enzymatic Resolution78>99Lipase B, pH 7.0, 30°C

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical reactions:

  • Esterification: With methanol and H2SO4\text{H}_2\text{SO}_4, it forms methyl 2-(3-chloro-5-fluorophenyl)propanoate (C10H10ClFO2\text{C}_{10}\text{H}_{10}\text{ClF}\text{O}_2).

  • Amide Formation: Reacts with thionyl chloride to generate the acyl chloride, which couples with amines to produce bioactive amides .

Electrophilic Aromatic Substitution

The electron-deficient phenyl ring directs electrophiles to the para position relative to chlorine. Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces a nitro group at carbon-4, enabling further functionalization.

Spectroscopic Characterization

Table 3: Key Spectroscopic Data

TechniqueData
1H NMR^1\text{H NMR} (400 MHz, CDCl3_3)δ 7.45 (d, 1H, J = 8.4 Hz), 7.32 (s, 1H), 7.28 (d, 1H, J = 6.8 Hz), 3.82 (q, 1H), 1.52 (d, 3H)
13C NMR^{13}\text{C NMR}δ 174.2 (COOH), 138.5 (C-Cl), 135.2 (C-F), 129.8–117.4 (aromatic), 45.3 (CH), 18.1 (CH3_3)
IR (cm1^{-1})1705 (C=O), 1580 (C=C), 750 (C-Cl)

Applications in Pharmaceutical Development

Anti-Inflammatory Agents

Structural analogs, such as 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoic acid, inhibit cyclooxygenase-2 (COX-2) with IC50_{50} values of 0.8 μM, demonstrating potential for NSAID development.

Antimicrobial Activity

Chloro-fluorophenyl derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL), attributed to membrane disruption via hydrophobic interactions .

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